![molecular formula C18H19N5O3S B2763621 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 840484-12-0](/img/structure/B2763621.png)

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

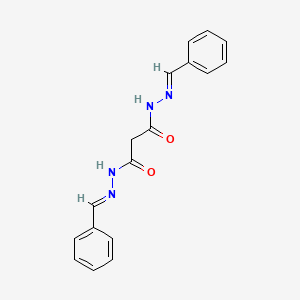

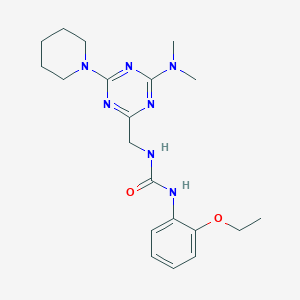

This compound is a complex organic molecule with multiple functional groups. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also features two 4-methoxyphenyl groups and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It includes a 1,2,4-triazole ring, two 4-methoxyphenyl groups, and an acetamide group . The presence of these groups contributes to the compound’s unique chemical properties.Scientific Research Applications

Anticancer and Antitumor Activity

The compound’s structural features make it a potential candidate for cancer therapy. Researchers have explored its effects on tumor cell lines, particularly melanoma. Preliminary studies suggest that it inhibits the growth of SK-MEL-2 cells, with an IC50 value of 4.27 µg/mL . Further investigations into its mechanism of action and potential synergies with existing chemotherapeutic agents are warranted.

Antimicrobial Properties

In a recent study, a related 1,2,4-triazole derivative displayed promising antibacterial activity against Staphylococcus epidermidis and Acinetobacter baumannii . Given the rise of antibiotic-resistant pathogens, exploring the antimicrobial potential of this compound could be valuable.

N-Alkylation Reactions

The compound’s amine moiety allows for N-alkylation reactions. Researchers have used similar structures to synthesize secondary amines via reduction of nitriles and amides . Investigating its reactivity in various N-alkylation conditions could yield novel derivatives with diverse applications.

Rare and Unique Chemical Collection

Sigma-Aldrich provides this compound as part of a collection of rare and unique chemicals for early discovery researchers. However, analytical data for this specific product are not available, and buyers should confirm its identity and purity .

properties

IUPAC Name |

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3S/c1-25-14-7-3-12(4-8-14)17-21-22-18(23(17)19)27-11-16(24)20-13-5-9-15(26-2)10-6-13/h3-10H,11,19H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIREYQOFVPXHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-4-methanesulfonylpiperazine](/img/structure/B2763541.png)

![{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B2763546.png)

![[(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride](/img/structure/B2763551.png)

![(6R,7R)-7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B2763552.png)

![N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B2763559.png)

![Propyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2763560.png)

![(E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2763561.png)